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3-Aminoazetidine-1-sulfonyl fluoride

Cat. No.: B13505597
M. Wt: 154.17 g/mol
InChI Key: VGEOYUPFGFTQOS-UHFFFAOYSA-N
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Description

Historical Context and Emergence of Azetidine (B1206935) Sulfonyl Fluorides (ASFs) as Key Synthetic Intermediates

While sulfonyl fluorides have been known for over a century, their application in synthesis has seen a resurgence, largely driven by the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. rhhz.netrsc.org More recently, the focus has expanded to include specialized sulfonyl fluorides integrated into desirable scaffolds, such as four-membered heterocycles. nih.govresearchgate.netacs.org Azetidine Sulfonyl Fluorides (ASFs) have emerged as novel and versatile reagents for creating diverse molecular motifs. acs.orgchemrxiv.org

The development of synthetic routes to access ASFs has been a key enabler of their use. nih.gov These methods have made it possible to produce stable, solid ASF reagents that can be stored and handled conveniently, which is crucial for their adoption in broader synthetic applications, including medicinal chemistry programs. nih.gov The inaugural synthesis of ASFs and the subsequent exploration of their unique reactivity have established them as an important class of synthetic intermediates, offering attractive alternatives to other reagents used for introducing the azetidine moiety. acs.org

Strategic Significance of the Azetidine Ring System in Chemical Scaffolding and Analogues

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. rsc.orgrsc.org Its significance stems from a combination of desirable properties. The ring's inherent strain (approx. 25.4 kcal/mol) and non-planar geometry provide conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty of binding to a biological target. rsc.orgenamine.net This rigidity, coupled with the presence of a basic nitrogen atom, allows azetidines to act as valuable isosteres for other common functional groups, influencing properties like polarity, solubility, and metabolic stability. nih.govnih.gov

Azetidines are increasingly incorporated into clinical candidates and marketed drugs to improve physicochemical properties. nih.govnih.gov Their small size allows them to limit molecular weight and lipophilicity while introducing a three-dimensional character. enamine.net The ability to functionalize the ring at various positions further enhances its utility, making it a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies. lifechemicals.comnih.gov Consequently, there is a high demand for efficient synthetic methods to access novel azetidine derivatives. nih.govacs.org

The Sulfonyl Fluoride Moiety as a "Click Chemistry" Handle and Activated Electrophile in Modern Synthesis

The sulfonyl fluoride (-SO₂F) moiety has gained prominence as a highly effective electrophile and a key component of "click chemistry". This is primarily due to the work of Sharpless and co-workers, who introduced the Sulfur(VI) Fluoride Exchange (SuFEx) reaction in 2014. rsc.orgalfa-chemistry.comnih.gov SuFEx is now considered a next-generation click reaction, valued for its reliability and efficiency in forming stable linkages between molecular modules. researchgate.netnih.gov

The unique character of the sulfonyl fluoride group lies in its remarkable balance of stability and reactivity. rhhz.netnih.gov The sulfur-fluorine bond is exceptionally strong and stable under a wide range of reaction conditions, including aqueous environments, and is resistant to reduction. rhhz.nettheballlab.com However, its latent electrophilicity can be "unlocked" under specific conditions, such as in the presence of appropriate catalysts or in the constrained environment of a protein binding pocket, allowing it to react selectively with nucleophiles like amines and phenols. researchgate.netacs.org This controllable reactivity makes the sulfonyl fluoride an ideal "handle" for modular synthesis, bioconjugation, and the development of covalent inhibitors in chemical biology. rhhz.netenamine.netnih.gov

FeatureDescription
Stability Resistant to hydrolysis, reduction, and thermolysis. rhhz.net
Reactivity Acts as a potent electrophile upon activation. researchgate.netacs.org
Selectivity Reacts chemoselectively at the sulfur atom with O- and N-nucleophiles. rhhz.netnih.gov
Application Key functional group for SuFEx click chemistry, covalent probes, and materials science. alfa-chemistry.comnih.govnih.gov

Overview of the Unique Reactivity Profile of 3-Aminoazetidine-1-sulfonyl fluoride Compared to Other Sulfonyl Fluorides

Azetidine sulfonyl fluorides, including the 3-amino substituted variant, exhibit a unique reactivity profile that distinguishes them from many other sulfonyl fluorides. While typical sulfonyl fluorides undergo the aforementioned SuFEx reaction, where a nucleophile attacks the sulfur atom and displaces the fluoride, ASFs can follow an alternative and unusual pathway known as defluorosulfonylation (deFS). nih.govacs.orgnih.gov

In the deFS reaction, the azetidine sulfonyl fluoride acts as a precursor to a carbocation. nih.govacs.org Under mild thermal activation (e.g., 60 °C), the molecule undergoes a reaction that generates a reactive 3-azetidinyl carbocation intermediate, which is then trapped by a wide range of nucleophiles. acs.orgnih.gov This pathway is distinct from SuFEx, which would yield S(VI) derivatives like sulfonamides. acs.org The presence of the strained four-membered ring is believed to facilitate this alternative reaction manifold. springernature.com

This dual reactivity is highly significant. Depending on the reaction conditions (e.g., neutral vs. anionic nucleophiles), one can selectively favor either the deFS or the SuFEx pathway. nih.govnih.gov For instance, neutral amine nucleophiles typically lead to the deFS coupling, while anionic nucleophiles like phenolates can promote the SuFEx reaction. acs.orgspringernature.com This divergent reactivity provides access to two fundamentally different classes of products from a single precursor, making this compound and related ASFs exceptionally versatile and powerful reagents in modern organic synthesis. nih.gov

Reaction PathwayDescriptionTypical NucleophilesProduct Type
SuFEx Nucleophilic attack at the sulfur atom, displacing fluoride. acs.orgPhenolates, Alkoxides. acs.orgnih.govSulfonate Esters.
deFS Formation of an azetidine carbocation intermediate. nih.govnih.govAmines, Azoles, Sulfoximines. acs.orgnih.gov3-Substituted Azetidines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7FN2O2S B13505597 3-Aminoazetidine-1-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7FN2O2S

Molecular Weight

154.17 g/mol

IUPAC Name

3-aminoazetidine-1-sulfonyl fluoride

InChI

InChI=1S/C3H7FN2O2S/c4-9(7,8)6-1-3(5)2-6/h3H,1-2,5H2

InChI Key

VGEOYUPFGFTQOS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Aminoazetidine 1 Sulfonyl Fluoride and Its Analogues

Inaugural Synthetic Routes to Azetidine (B1206935) Sulfonyl Fluorides (ASFs)

The first synthesis of azetidine sulfonyl fluorides (ASFs) marked a significant step forward, providing access to a novel class of reagents for drug discovery. researchgate.net These compounds serve as versatile building blocks, acting as precursors to carbocations in a unique defluorosulfonylation (deFS) reaction pathway, offering an alternative to traditional cross-coupling methods. organic-chemistry.orgresearchgate.net

Thiol Alkylation-Oxidation-Elimination/Fluorination Sequence for N-Cbz-ASFs

A foundational three-step sequence was developed for the preparation of N-Cbz-protected azetidine sulfonyl fluorides (N-Cbz-ASFs) starting from readily available N-Cbz-azetidinols. researchgate.net This method is characterized by its reliability and scalability.

The sequence begins with an iron-catalyzed thiol alkylation of N-Cbz azetidin-3-ols. wipo.int This mild reaction proceeds in excellent yield, accommodating a range of thiols and azetidinols with electron-donating aromatic groups, and relies on the formation of an azetidine carbocation intermediate. wipo.int The N-carboxybenzyl (Cbz) protecting group is crucial for reactivity. wipo.int

Following the thiol alkylation, the resulting 3-aryl-3-sulfanyl azetidine undergoes oxidation . This step is typically robust and often does not require purification by flash chromatography. researchgate.net

The final step is a combined elimination/fluorination sequence, which converts the oxidized intermediate into the target N-Cbz-ASF. This sequence has been successfully employed to generate a series of N-Cbz-ASFs, which are typically stable solids that can be stored at low temperatures. researchgate.net

Table 1: Thiol Alkylation-Oxidation-Elimination/Fluorination Sequence

Step Reaction Type Key Reagents/Catalysts Starting Material Intermediate/Product
1 Thiol Alkylation FeCl₃ or Lithium triflimide N-Cbz Azetidin-3-ol 3-Aryl-3-sulfanyl azetidine
2 Oxidation Oxidizing Agent 3-Aryl-3-sulfanyl azetidine Oxidized sulfide (B99878) intermediate
3 Elimination/Fluorination Fluorinating Agent Oxidized sulfide intermediate N-Cbz-Azetidine Sulfonyl Fluoride (B91410)

Divergent Preparations of Azetidine Sulfonyl Fluoride Precursors

To broaden the scope of accessible ASF analogues for applications in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and defluorosulfonylation (deFS) reactions, divergent synthetic strategies have been devised. researchgate.net These approaches allow for the late-stage introduction of molecular diversity.

A key strategy involves targeting a versatile intermediate that can be modified in various ways. For instance, a phenol (B47542) sulfide derivative was identified as a strategic point for diversification. This intermediate can be prepared on a multi-gram scale using an improved, scalable iron-catalyzed thiol alkylation. The protecting group on the phenol (e.g., TIPS) can be readily removed to yield a diversifiable intermediate that is stable for extended periods at room temperature. researchgate.net

This phenol intermediate can then be subjected to various modifications, such as alkylation, before proceeding with the oxidation and elimination/fluorination sequence to afford a diverse library of azetidine sulfonyl fluoride reagents. researchgate.net This divergent access is critical for creating customized reagents for specific applications in medicinal chemistry and drug discovery programs. nih.gov

Stereoselective Synthesis Approaches and Chiral Resolution for Enantiopure Derivatives

While the inaugural syntheses provided access to racemic azetidine sulfonyl fluorides, the development of enantiopure derivatives is crucial for their application in pharmaceuticals. Stereoselective synthesis and chiral resolution are two primary strategies to obtain single-enantiomer compounds.

Stereoselective synthesis aims to directly produce a single stereoisomer. For azetidines, this can be achieved through various methods, including:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or sugars, to construct the azetidine ring with a defined stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For example, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is another method to produce chiral azetidin-3-ones. pschemicals.com

Use of Chiral Auxiliaries: Temporarily attaching a chiral molecule (auxiliary) to an achiral substrate to direct the stereochemistry of a subsequent reaction. The auxiliary is removed after the desired transformation.

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Common methods include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic azetidine precursor (e.g., an amine or a carboxylic acid) with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers based on their differential interactions with the chiral support.

Although these general strategies are well-established for the synthesis of chiral azetidines, specific, documented applications for the direct stereoselective synthesis or chiral resolution of 3-aminoazetidine-1-sulfonyl fluoride itself are not extensively detailed in the primary literature. However, the synthesis of chiral N-Cbz-3-hydroxyazetidine, a key precursor, from chiral starting materials provides a viable route to enantiopure ASFs.

Recent Advances in General Sulfonyl Fluoride Synthesis Applicable to Azetidine Scaffolds

The field of sulfonyl fluoride synthesis has seen rapid innovation, with new methods that offer milder conditions and broader functional group tolerance. These general methodologies are applicable to the synthesis of complex molecules, including azetidine scaffolds.

Electrochemical Methods for Sulfonyl Fluoride Access

Electrosynthesis has emerged as a powerful, oxidant-free method for constructing sulfonyl fluorides. researchgate.net These methods often use safe and readily available fluoride sources. For example, the synthesis of sulfonyl fluorides from sulfonyl hydrazides can be achieved using an electrochemical cell with Et3N·3HF as the fluoride source and n-Bu4NI as both an electrolyte and a redox catalyst. researchgate.netresearchgate.net This approach generates sulfonyl radical species from the sulfonyl hydrazides, which then react to form the S-F bond. researchgate.net Another electrochemical protocol allows for the synthesis of sulfonyl fluorides from sulfinic salts and Et3N-3HF, avoiding the use of external oxidants and odorous starting materials like thiols. researchgate.net These techniques offer a green and efficient alternative to traditional chemical oxidation methods and are compatible with a variety of functional groups, making them potentially suitable for complex azetidine precursors.

Radical Fluorosulfonylation Approaches for Sulfonyl Fluorides

Radical-based methods have become a concise and efficient way to form C–SO2F bonds. nih.gov Direct fluorosulfonylation involving a fluorosulfonyl radical (FSO2•) is a particularly attractive strategy. nih.govacs.org These highly reactive radicals can be generated from various precursors, such as FSO2Cl, under photoredox conditions. nih.govrsc.org The generated FSO2• radical can then participate in reactions with alkenes or other substrates to produce a diverse range of functionalized sulfonyl fluorides. acs.orgrsc.org

More recent developments include visible-light-mediated fluorosulfonylation reactions. One such method uses thianthrenium salts as radical precursors, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as the sulfonyl source, and potassium bifluoride (KHF2) as an inexpensive fluorine source. nih.gov This approach proceeds under mild conditions with high functional-group tolerance, making it a promising tool for the late-stage fluorosulfonylation of complex molecules, including those containing the azetidine scaffold. nih.govnih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
N-Cbz-azetidine sulfonyl fluoride
N-Cbz azetidin-3-ol
3-Aryl-3-sulfanyl azetidine
FSO₂Cl
1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)
Potassium bifluoride (KHF₂)
Et₃N·3HF

Green Chemistry Protocols for Sulfonyl Fluoride Generation

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of sulfonyl fluorides, including precursors to compounds like this compound, green chemistry principles are being actively applied to minimize waste, avoid hazardous reagents, and reduce energy consumption. These approaches focus on alternative solvents, safer reagents, and more efficient reaction pathways.

One significant advancement is the use of water as a reaction medium, which is considered an environmentally benign solvent. digitellinc.com Researchers have developed a surfactant-based catalytic system that facilitates the nucleophilic fluorination of sulfonyl chlorides in water, achieving conversions of up to 93%. digitellinc.com This method circumvents the need for toxic organic solvents that are commonly used in traditional fluorination reactions. digitellinc.com The optimization of this aqueous system involves careful selection of the surfactant, temperature, fluoride source, and substrate concentration. digitellinc.com

Another key area of green chemistry in sulfonyl fluoride synthesis is the development of safer and more easily handled reagents. Traditional methods often rely on highly toxic and difficult-to-handle reagents such as SO2F2 gas or potassium bifluoride (KHF2). eurekalert.orgosaka-u.ac.jp A novel, environmentally friendly approach utilizes the combination of a highly reactive but easily handled reagent, SHC5®, and potassium fluoride (KF) to synthesize sulfonyl fluorides from readily available thiols and disulfides. eurekalert.orgsciencedaily.com This process is notable for producing only non-toxic sodium and potassium salts as byproducts, thereby minimizing environmental impact. eurekalert.orgsciencedaily.com

Efficient, one-pot, and stepwise protocols have also been established to streamline the synthesis of sulfonyl fluorides. These methods employ stable and accessible substrates like disulfides or thiols, with potassium fluoride serving as the fluorine source and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O) acting as a green oxidant. acs.org The scalability of these protocols has been demonstrated through gram-scale synthesis. acs.org

Furthermore, deoxyfluorination of sulfonic acids and their salts presents another green avenue for sulfonyl fluoride synthesis. nih.gov Two complementary strategies have been developed: one using thionyl fluoride and another employing Xtalfluor-E®, a bench-stable solid reagent. nih.gov The use of Xtalfluor-E® is particularly advantageous as it allows for milder reaction conditions. nih.gov

Mechanochemical methods are also emerging as a sustainable alternative. A solid-state aromatic nucleophilic fluorination has been developed using potassium fluoride (KF) and quaternary ammonium (B1175870) salts. rsc.org This solvent-free approach is rapid, with many reactions completing within an hour under ambient conditions, and it eliminates the need for high-boiling, toxic solvents that are often difficult to remove. rsc.org

These green chemistry protocols offer significant advantages over traditional methods for the synthesis of sulfonyl fluorides. By focusing on sustainable practices, these methodologies contribute to a safer and more environmentally responsible production of valuable chemical compounds.

Comparative Overview of Green Synthesis Protocols for Sulfonyl Fluorides

The following table provides a summary and comparison of various green chemistry approaches for the synthesis of sulfonyl fluorides.

ProtocolKey FeaturesStarting MaterialsReagentsByproductsEnvironmental Impact
Aqueous Synthesis Utilizes water as a solvent, facilitated by a surfactant-based catalytic system. digitellinc.comSulfonyl chloridesFluoride source, surfactantSaltsLow; avoids toxic organic solvents. digitellinc.com
SHC5®/KF Method Employs a safe and easily handled reagent combination. eurekalert.orgsciencedaily.comThiols, disulfidesSHC5®, Potassium Fluoride (KF)Non-toxic sodium and potassium salts. eurekalert.orgsciencedaily.comMinimal; produces non-toxic byproducts. eurekalert.orgsciencedaily.com
One-Pot/Stepwise Protocol Efficient synthesis using a green oxidant. acs.orgDisulfides, thiolsPotassium Fluoride (KF), NaOCl·5H2OSaltsLow; uses a green oxidant and stable substrates. acs.org
Deoxyfluorination Direct conversion of sulfonic acids/salts. nih.govSulfonic acids, sulfonatesThionyl fluoride or Xtalfluor-E®VariesReduced waste; Xtalfluor-E® allows for milder conditions. nih.gov
Mechanochemistry Solvent-free, solid-state reaction. rsc.orgN-heteroaryl halidesPotassium Fluoride (KF), quaternary ammonium saltsSaltsVery low; eliminates the need for solvents. rsc.org

Elucidation of Chemical Reactivity and Transformational Pathways of 3 Aminoazetidine 1 Sulfonyl Fluoride

Defluorosulfonylation (deFS) Chemistry and its Mechanistic Implications

Azetidine (B1206935) sulfonyl fluorides (ASFs) exhibit an unusual reaction pathway known as defluorosulfonylation (deFS). nih.gov This process diverges from the typical reactivity of sulfonyl fluorides, which usually involves nucleophilic substitution at the sulfur center. acs.org Instead, the deFS pathway provides a novel method for generating 3,3-disubstituted azetidine derivatives. nih.gov

The deFS reaction is initiated by mild thermal activation, typically around 60 °C. nih.gov Under these conditions, the azetidine sulfonyl fluoride (B91410) molecule undergoes a unimolecular decomposition. This process involves the extrusion of sulfur dioxide (SO₂) and the loss of a fluoride anion (F⁻), leading to the formation of a highly reactive azetidinyl carbocation intermediate. acs.orgspringernature.com

This reactivity is noteworthy because sulfonyl fluorides are generally stable compounds, resistant to hydrolysis and reduction. sigmaaldrich.comtheballlab.com The propensity of ASFs to undergo deFS is attributed to the inherent strain of the four-membered ring system. The formation of the carbocation is believed to proceed through an Sₙ1-type mechanism. springernature.com Kinetic studies performed on analogous oxetane (B1205548) sulfonyl fluorides support this hypothesis, showing the reaction rate to be first-order with respect to the sulfonyl fluoride and zero-order with respect to the nucleophile. springernature.com This indicates that the carbocation formation is the rate-determining step.

Once generated, the azetidinyl carbocation is a powerful electrophile that can be trapped by a wide array of nucleophiles. acs.org This allows for the synthesis of diverse and novel azetidine-containing molecular scaffolds. The reaction demonstrates high functional group tolerance, with sensitive functionalities such as free alcohols, tertiary amines, esters, and pyridines being well-tolerated. acs.org

A variety of nucleophiles have been shown to be effective in trapping the carbocation, leading to new carbon-nitrogen and carbon-phosphorus bonds. This versatility makes the deFS of azetidine sulfonyl fluorides a powerful tool for medicinal chemistry and drug discovery. nih.gov

Table 1: Examples of Nucleophiles Used in deFS Reactions with Azetidine Sulfonyl Fluorides acs.org
Nucleophile ClassSpecific Nucleophile ExampleResulting Azetidine Derivative
AminesFluoxetine (B1211875)Azetidine-functionalized fluoxetine
NH-AzolesPyrazoleN-(Azetidin-3-yl)pyrazole
SulfoximinesS,S-DiphenylsulfoximineN-(Azetidin-3-yl)sulfoximine
Phosphorus NucleophilesDiethyl phosphiteDiethyl azetidin-3-ylphosphonate

Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity of 3-Aminoazetidine-1-sulfonyl fluoride

In addition to the deFS pathway, azetidine sulfonyl fluorides can undergo the more classical Sulfur(VI) Fluoride Exchange (SuFEx) reaction. acs.org SuFEx is a click chemistry reaction characterized by the high stability of the sulfonyl fluoride group, which becomes reactive only under specific activation conditions. sigmaaldrich.comnih.gov This dual reactivity allows for precise control over the synthetic outcome based on the chosen reaction conditions. acs.org

The switch from the deFS to the SuFEx pathway is achieved by changing the nature of the nucleophile and the reaction conditions. chemrxiv.org While neutral or weakly basic nucleophiles under thermal conditions favor the deFS carbocation pathway, the use of strong anionic nucleophiles promotes the SuFEx reaction. acs.orgacs.org Under these conditions, the nucleophile directly attacks the electrophilic sulfur(VI) center, leading to the displacement of the fluoride ion and the formation of a new bond to sulfur. This pathway is favored by strong, hard nucleophiles such as alkoxides or lithium amides, which react faster at the sulfur center than the thermally induced deFS process can occur. acs.org

The SuFEx reactivity of azetidine sulfonyl fluorides provides access to S(VI) derivatives like sulfonamides and sulfonate esters, which are important functional groups in pharmaceuticals and agrochemicals. theballlab.com The reaction of an ASF with an alcohol in the presence of a base, or with a pre-formed alkoxide, yields the corresponding sulfonate ester. Similarly, reaction with primary or secondary amines under strongly basic conditions (e.g., lithium amides) results in the formation of the corresponding sulfonamide. acs.org This pathway allows for the conjugation of the azetidine-sulfonyl moiety to complex molecules. acs.org

Table 2: Examples of SuFEx Reactions with Azetidine Sulfonyl Fluorides acs.org
NucleophileReaction ConditionsProduct TypeExample
AlkoxidesAnionicSulfonate EsterReaction with Cholesterol
Lithium AmidesAnionic (e.g., amine + nBuLi)SulfonamideFormation of N-substituted azetidine-1-sulfonamides

Functional Group Transformations of the Aminoazetidine Moiety

The amino group at the 3-position of the azetidine ring serves as a key handle for introducing molecular diversity. Its reactivity is often modulated through the use of protecting groups, which can be selectively removed to unmask the amine for subsequent functionalization.

In the synthesis and application of azetidine sulfonyl fluorides (ASFs), the amino group is frequently protected to ensure selective reactions at other sites. The carboxybenzyl (Cbz) group is a commonly employed protecting group for this purpose. Research has demonstrated the effective removal of the Cbz group from a protected this compound derivative. nih.gov

Specifically, the cleavage of the Cbz group from a precursor like 3-(Cbz-amino)-3-(p-methoxyphenyl)azetidine-1-sulfonyl fluoride can be achieved under non-hydrogenolytic conditions. Treatment with trimethylsilyl (B98337) iodide (TMSI) efficiently removes the Cbz group, yielding the corresponding free secondary amine. nih.gov This deprotection step is critical as it "unveils an additional vector for growth and further derivatization," allowing for the subsequent modification of the newly exposed NH group. nih.gov The resulting deprotected amino-azetidine can serve as a versatile intermediate for a wide range of follow-on reactions.

Table 1: Cleavage of Cbz Protecting Group from a this compound Derivative nih.gov
PrecursorReagentProductYieldSignificance
3-(Cbz-amino)-3-(p-methoxyphenyl)azetidine-1-sulfonyl fluorideTMSI3-amino-3-(p-methoxyphenyl)azetidine78%Exposes a free amine for further functionalization

Once the 3-amino group is deprotected, it can participate in a wide array of classic amine-based transformations. These include, but are not limited to, acylation to form amides, alkylation to generate substituted amines, and reductive amination with aldehydes or ketones. Such reactions are fundamental in synthetic chemistry for building molecular complexity and exploring structure-activity relationships.

Chemo- and Regioselectivity in Complex Reaction Environments Incorporating this compound

Azetidine sulfonyl fluorides exhibit remarkable chemo- and regioselectivity, primarily dictated by the choice of nucleophile and reaction conditions. digitellinc.comspringernature.com This selectivity stems from the competition between two distinct reactive pathways: defluorosulfonylation (deFS) and Sulfur-Fluoride Exchange (SuFEx). digitellinc.comnih.gov

The deFS pathway is typically favored under mild thermal conditions (e.g., 60 °C) with neutral nucleophiles like amines. acs.orgnih.gov In this process, the molecule undergoes a loss of the SO₂F⁻ group to generate a planar azetidine carbocation. This intermediate is then rapidly trapped by a nucleophile at the 3-position of the ring. researchgate.netdigitellinc.com A notable example of this chemoselectivity is the reaction of a Cbz-protected this compound with morpholine (B109124) in acetonitrile. The reaction proceeds cleanly via the deFS pathway, with no observable reactivity at the sulfonyl fluoride center (SuFEx). nih.gov

Conversely, the SuFEx pathway involves the classic nucleophilic attack at the electrophilic sulfur atom, displacing the fluoride to form S(VI) derivatives such as sulfonamides or sulfonate esters. nih.gov This pathway is generally unlocked when using anionic or "harder" nucleophiles under anionic conditions. digitellinc.comacs.org For example, while amines favor the deFS pathway, alkoxides and phenolates can be directed towards SuFEx reactivity. acs.orgspringernature.com This divergent reactivity allows for precise control over the final product structure based on carefully selected reaction partners and conditions.

Table 2: Chemo- and Regioselectivity of Azetidine Sulfonyl Fluorides digitellinc.comnih.govacs.org
Reaction PathwayTypical ConditionsTypical NucleophilesMechanismProduct Type
Defluorosulfonylation (deFS)Mild heating (e.g., 60°C), slightly basicNeutral amines, azoles, phosphinesFormation of azetidine carbocation intermediate3-Substituted azetidine
Sulfur-Fluoride Exchange (SuFEx)Anionic conditionsAlkoxides, phenolates, deprotonated aminesNucleophilic attack at the sulfur atomAzetidine-1-sulfonamide/sulfonate ester

This tunable reactivity makes this compound and its derivatives highly valuable reagents, enabling access to diverse and novel chemical motifs through controlled and selective reaction pathways. acs.org

Applications in Advanced Organic Synthesis and Scaffold Construction

Late-Stage Functionalization Strategies Employing 3-Aminoazetidine-1-sulfonyl fluoride (B91410)

Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the diversification of complex molecules at a late point in their synthesis. Azetidine (B1206935) sulfonyl fluorides are particularly well-suited for LSF due to the unique characteristics of the sulfonyl fluoride group. nih.gov In contrast to more reactive sulfonyl chlorides, sulfonyl fluorides are significantly more stable and can be carried through multiple reaction steps intact. nih.govacs.org

This stability, combined with the ability for selective activation under mild thermal conditions, makes them ideal for modifying complex, multi-functional molecules. nih.gov The deFS coupling process exhibits broad functional group tolerance, accommodating sensitive functionalities such as free alcohols, esters, pyridines, and tertiary amines. nih.govacs.org This has been demonstrated in the successful late-stage azetidinylation of marketed drugs, providing azetidine-functionalized versions of fluoxetine (B1211875) and amlodipine. nih.govacs.org

Construction of 3-Aryl-3-substituted Azetidines from Azetidine Sulfonyl Fluorides

The reactivity of azetidine sulfonyl fluorides has been harnessed for the mild synthesis of 3-aryl-3-substituted azetidines. nih.govacs.org In a representative example, a protected azetidine sulfonyl fluoride, PMP(Cbz)ASF, was reacted with morpholine (B109124) in the presence of a base. nih.govacs.org This reaction proceeded via the deFS pathway, without any competing Sulfur-Fluoride Exchange (SuFEx) reactivity, to yield the desired 3-substituted azetidine. nih.govacs.org

Following the coupling reaction, the carbamoyl (B1232498) (Cbz) protecting group can be readily removed using reagents like trimethylsilyl (B98337) iodide (TMSI). nih.gov This deprotection step reveals a free secondary amine (an NH azetidine-amine), which provides an additional vector for further derivatization and molecular growth. nih.govacs.org These resulting NH-amino-azetidines can also serve as potential isosteres of amidines, offering different conformational and pKa properties. nih.govacs.org

Synthesis of Azetidine-Functionalized Biologically Active Molecules and Drug Analogues

The synthetic utility of azetidine sulfonyl fluoride reagents has been showcased through the synthesis of numerous drug analogues, highlighting their potential for easy incorporation into medicinal chemistry programs. nih.govchemrxiv.org The ability to functionalize complex molecules has been demonstrated with the synthesis of azetidine-containing versions of fluoxetine and amlodipine. nih.govacs.org

Beyond simple analogues, these reagents have been applied to the construction of more complex therapeutic modalities. Productive deFS reactions have been achieved with E3 ligase recruiters, such as pomalidomide (B1683931) and its derivatives. nih.govchemrxiv.org This application opens the door to creating new degrader motifs and potential linkers for Proteolysis Targeting Chimeras (PROTACs), demonstrating the broad applicability of this chemistry in developing next-generation therapeutics. nih.govchemrxiv.org

Table 2: Examples of Azetidine-Functionalized Drug Analogues

Parent Drug Functionalized Analogue Application Area
Fluoxetine Azetidine-functionalized fluoxetine Antidepressant Analogue nih.govacs.org
Amlodipine Azetidine-functionalized amlodipine Antihypertensive Analogue nih.govacs.org
Pomalidomide Azetidine-functionalized pomalidomide derivative PROTAC / Degrader Motif nih.govchemrxiv.org

Development of Alternatives to Existing Azetidinylation Reagents (e.g., Azabicyclo[1.1.0]butane (ABB) reagents)

The introduction of azetidine moieties into molecules is of significant interest in medicinal chemistry. Pioneering work led to the adoption of strained azabicyclo[1.1.0]butane (ABB) reagents for the late-stage "azetidinylation" of secondary amines. nih.govacs.org While effective, these strain-release reagents represent one specific approach to azetidine synthesis.

The development of azetidine sulfonyl fluorides offers an attractive and complementary alternative to ABB reagents and their derivatives. nih.govacs.org Instead of relying on the strain release of a bicyclic system, the ASF methodology utilizes a unique deFS reaction to generate an azetidine carbocation from a stable, monocyclic precursor. This different mechanism provides an alternative toolkit for chemists to construct 3,3-disubstituted azetidine derivatives, expanding the options for synthesizing these valuable scaffolds. nih.govacs.org

Table of Mentioned Compounds

Compound Name
3-Aminoazetidine-1-sulfonyl fluoride
Amlodipine
Azabicyclo[1.1.0]butane (ABB)
Cholesterol
Fluoxetine
Morpholine
Pomalidomide

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Aminoazetidine-1-sulfonyl fluoride (B91410). A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the azetidine (B1206935) ring protons and the amine protons. The methylene (B1212753) (CH₂) protons on the ring would likely appear as complex multiplets due to geminal and vicinal coupling. The methine (CH) proton at the C3 position, adjacent to the amino group, would also present as a multiplet. The chemical shifts of these ring protons are influenced by the ring strain and the electron-withdrawing nature of the sulfonyl fluoride group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure with signals corresponding to the two distinct carbon environments in the azetidine ring: the C3 carbon bonded to the amino group and the C2/C4 carbons adjacent to the nitrogen atom. The precise chemical shifts provide insight into the electronic effects of the substituents.

¹⁹F NMR Spectroscopy: Given the presence of a sulfonyl fluoride group, ¹⁹F NMR is a particularly sensitive and informative technique. rsc.orgbiophysics.org The fluorine-19 nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity. biophysics.org The spectrum is expected to show a single resonance for the fluorine atom, with its chemical shift being highly sensitive to the local electronic environment of the sulfur atom. rsc.org This provides direct confirmation of the sulfonyl fluoride moiety.

Expected NMR Data for 3-Aminoazetidine-1-sulfonyl fluoride: The following data is representative and based on analogous structures.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H4.30 - 4.50m-CH₂ (azetidine ring, 2H)
¹H4.05 - 4.20m-CH₂ (azetidine ring, 2H)
¹H3.80 - 3.95m-CH-NH₂ (azetidine ring, 1H)
¹H2.10br s-NH₂ (2H)
¹³C55.0--C2/C4 (azetidine ring)
¹³C45.5--C3 (azetidine ring)
¹⁹F+45 to +65s-SO₂F

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry is critical for confirming the molecular weight and elemental composition of this compound and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M+H]⁺), which can confirm the molecular formula, C₃H₇FN₂O₂S.

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule would undergo collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. The fragmentation pathways for sulfonamides and related structures often involve cleavage of the bonds adjacent to the sulfur atom. nih.gov

Plausible Fragmentation Pathways: A primary fragmentation event would likely be the loss of the SO₂F group or parts thereof. Another common pathway for amines is the loss of ammonia (B1221849) (NH₃). libretexts.org Cleavage of the strained azetidine ring is also a probable fragmentation route.

[M+H]⁺ → [M+H - SO₂]⁺: Loss of sulfur dioxide.

[M+H]⁺ → [M+H - FSO₂H]⁺: Loss of fluorosulfonic acid, leading to an azetidinyl iminium ion.

[M+H]⁺ → [C₃H₇N₂]⁺: Cleavage of the N-S bond.

Ring Opening: Fragmentation of the azetidine ring leading to smaller charged fragments.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z (Mass/Charge)Proposed Fragment IdentityDescription
155.03[C₃H₈FN₂O₂S]⁺Protonated Molecular Ion ([M+H]⁺)
138.03[M+H - NH₃]⁺Loss of ammonia
84.02[C₃H₅N₂O₂S]⁺Fragment from ring cleavage
72.08[C₃H₈N₂]⁺Azetidine amine fragment after N-S cleavage

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the sulfonyl (SO₂) and amine (N-H) groups. The SO₂ group is expected to exhibit strong, distinct bands for its asymmetric and symmetric stretching vibrations. cdnsciencepub.com The S-F stretch also gives a characteristic absorption. The N-H stretching of the primary amine group typically appears as a doublet in the 3300-3500 cm⁻¹ region, while the N-H bending (scissoring) vibration would be observed around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The S=O symmetric stretch is often strong in the Raman spectrum. Vibrations of the azetidine ring skeleton would also be observable.

Characteristic Vibrational Frequencies for this compound:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3300MediumN-H asymmetric & symmetric stretchPrimary Amine (-NH₂)
3000 - 2850MediumC-H stretchAzetidine Ring
1650 - 1580MediumN-H bend (scissoring)Primary Amine (-NH₂)
1420 - 1380StrongSO₂ asymmetric stretchSulfonyl Fluoride (-SO₂F)
1220 - 1180StrongSO₂ symmetric stretchSulfonyl Fluoride (-SO₂F)
850 - 750StrongS-F stretchSulfonyl Fluoride (-SO₂F)

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the connectivity and reveal the conformation of the azetidine ring, which typically adopts a puckered, non-planar conformation to alleviate ring strain.

Crucially, as the molecule is chiral, X-ray analysis of a single crystal grown from an enantiomerically pure sample allows for the unambiguous determination of its absolute stereochemistry (R or S configuration at the C3 carbon). This is achieved through the analysis of anomalous dispersion effects.

Expected Structural Parameters from X-ray Crystallography:

ParameterExpected ValueDescription
Bond Length (S=O)~1.41 ÅDouble bond in the sulfonyl group
Bond Length (S-F)~1.53 ÅSingle bond between sulfur and fluorine wikipedia.org
Bond Length (S-N)~1.65 ÅSingle bond between sulfur and azetidine nitrogen
Bond Angle (O-S-O)~124°Angle within the sulfonyl group wikipedia.org
Bond Angle (F-S-N)~95 - 105°Angle around the tetrahedral sulfur center
Ring Puckering AngleVariableDihedral angle indicating the non-planarity of the azetidine ring

Chiroptical Methods (CD/ORD) for Stereoisomer Characterization and Purity Assessment

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for studying these stereoisomers. acs.org These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD): A CD spectrum plots the difference in absorption of left and right circularly polarized light versus wavelength. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The sign and intensity of the Cotton effects in the spectrum can be correlated with the absolute configuration, often with the aid of computational predictions. nsf.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. Similar to CD, the two enantiomers would produce mirror-image ORD curves.

These techniques are highly sensitive for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration of the separated enantiomers. rsc.org A sample of the pure R-enantiomer would give a positive Cotton effect at a specific wavelength, while the S-enantiomer would give a negative Cotton effect of equal magnitude at the same wavelength.

Theoretical and Computational Chemistry Studies of 3 Aminoazetidine 1 Sulfonyl Fluoride

Quantum Chemical Investigations of Electronic Structure, Bonding, and Charge Distribution

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, nature of chemical bonds, and the distribution of charge within 3-Aminoazetidine-1-sulfonyl fluoride (B91410). Such studies would typically begin with geometry optimization to find the lowest energy conformation of the molecule.

Electronic Structure and Bonding: The electronic structure is characterized by the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 3-Aminoazetidine-1-sulfonyl fluoride, the HOMO is expected to be localized primarily on the amino group and the azetidine (B1206935) ring nitrogen, reflecting their electron-donating nature. The LUMO, conversely, would likely be centered on the sulfonyl fluoride group, specifically on the sulfur atom and the antibonding orbitals associated with the S-F and S-O bonds. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Charge Distribution: Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-deficient regions of the molecule. The oxygen and fluorine atoms of the sulfonyl fluoride group, along with the nitrogen of the amino group, are expected to be regions of high electron density (negative electrostatic potential). The sulfur atom and the hydrogen atoms of the amino group would correspondingly be electron-poor (positive electrostatic potential). This charge distribution is crucial for predicting intermolecular interactions and the sites of nucleophilic or electrophilic attack.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Characteristic Implication
HOMO Localization Primarily on the 3-amino group and azetidine nitrogen Site of oxidation or reaction with electrophiles
LUMO Localization Primarily on the sulfonyl fluoride group (S atom) Site of nucleophilic attack
HOMO-LUMO Gap Moderate Balance between stability and reactivity

| Charge Distribution | Polarized, with negative charge on O, F, N and positive charge on S, H (of NH2) | Dictates intermolecular interactions and reactivity patterns |

Mechanistic Studies of Defluorosulfonylation (deFS) and SuFEx Pathways through Computational Modeling

Azetidine sulfonyl fluorides are known to exhibit dual reactivity, participating in both Defluorosulfonylation (deFS) and Sulfur(VI)-Fluoride Exchange (SuFEx) reactions. researchgate.netacs.org Computational modeling is essential for understanding the mechanistic details and the factors that govern the competition between these two pathways.

Defluorosulfonylation (deFS): This pathway involves the loss of sulfur dioxide and a fluoride ion to generate a highly reactive azetidinyl cation intermediate. researchgate.netdigitellinc.com Computational studies on analogous systems suggest that this process is thermally initiated and proceeds through a stepwise mechanism. researchgate.net The reaction would be modeled by calculating the energy profile of the reaction coordinate, identifying the transition state for the C-S bond cleavage, and determining the activation energy. The stability of the resulting 3-aminoazetidinyl cation would be a key factor. The electron-donating amino group at the 3-position is expected to stabilize this carbocation through resonance or inductive effects, potentially lowering the activation barrier for the deFS pathway compared to unsubstituted azetidine sulfonyl fluorides.

Sulfur(VI)-Fluoride Exchange (SuFEx): The SuFEx pathway is a classic click chemistry reaction involving the nucleophilic substitution at the sulfur center, displacing the fluoride ion. nih.gov Computational modeling of this pathway would involve simulating the approach of a nucleophile to the sulfur atom. The mechanism can be either concerted (SN2-like) or stepwise, involving a trigonal bipyramidal intermediate. The nature of the nucleophile is critical; "hard" anionic nucleophiles tend to favor the SuFEx pathway. researchgate.net Theoretical calculations can predict the activation barriers for different nucleophiles and rationalize the experimental observations.

Table 2: Predicted Mechanistic Data for Competing Pathways

Pathway Key Intermediate/Transition State Influencing Factors Predicted Favored Conditions
deFS 3-Aminoazetidinyl cation Temperature, solvent polarity, nature of the substituent at the 3-position Mild thermal activation (e.g., 60 °C), neutral or weakly basic conditions. researchgate.net

| SuFEx | Pentacoordinate sulfur intermediate/transition state | Nucleophile hardness and concentration, solvent | Anionic, "hard" nucleophiles. researchgate.net |

Conformational Analysis of the Azetidine Ring System and its Substituents

Ring Puckering: Computational methods can be used to map the potential energy surface of the azetidine ring puckering. For this compound, the two primary puckered conformations would be analyzed for their relative energies. The bulky sulfonyl fluoride group on the nitrogen and the amino group at the 3-position will significantly influence the puckering angle and the barrier to ring inversion. X-ray crystallography on similar azetidine sulfonyl fluorides has shown specific conformations in the solid state, which can be compared with the computationally predicted lowest energy conformations in the gas phase or in solution. acs.org

Substituent Orientation: The orientation of the 3-amino group can be either axial or equatorial. The relative stability of these conformers would be determined by a balance of steric and electronic effects. Intramolecular hydrogen bonding between the amino group and the sulfonyl oxygens could also play a role in stabilizing certain conformations. Rotational barriers around the N-S and C-N bonds would also be calculated to understand the dynamic behavior of the substituents. Studies on related N-substituted 3-aminoazetidine derivatives have highlighted the role of intramolecular hydrogen bonds in defining conformational preferences. researchgate.net

Prediction of Reactivity, Selectivity, and Catalytic Effects in Novel Transformations

Computational chemistry can go beyond mechanistic understanding to predict the reactivity and selectivity of this compound in new chemical reactions.

Reactivity Indices: DFT calculations can provide various reactivity indices, such as Fukui functions and dual descriptors, which identify the most nucleophilic and electrophilic sites in the molecule. This would quantitatively confirm the qualitative predictions from HOMO/LUMO and MEP analysis, guiding the design of reactions.

Predicting Selectivity: In reactions with multifunctional reagents, computational modeling can predict the regioselectivity and stereoselectivity. For example, by calculating the activation energies for competing reaction pathways, one could predict whether a reagent will react at the amino group or participate in a deFS/SuFEx reaction.

Catalytic Effects: If a reaction involving this compound is catalyzed, computational models can be built to understand the role of the catalyst. This involves modeling the interaction of the catalyst with the substrate and calculating the energy profile of the catalyzed reaction pathway to explain the observed rate enhancement and selectivity.

In Silico Design of Novel Derivatives and Optimization of Reaction Conditions

The theoretical understanding of this compound can be leveraged for the in silico design of new derivatives with tailored properties.

Derivative Design: By systematically modifying the substituents on the azetidine ring or the amino group, libraries of virtual compounds can be created. Computational screening of these libraries for desired electronic or steric properties can identify promising candidates for synthesis. For instance, modifying the amino group could tune the stability of the deFS-derived carbocation, thereby modulating its reactivity. Molecular dynamics simulations could be employed to study the behavior of these derivatives in complex environments, such as in solution or interacting with biological macromolecules. researchgate.netmdpi.com

Optimization of Reaction Conditions: Computational modeling can assist in optimizing reaction conditions. For example, the effect of different solvents on the deFS and SuFEx pathways can be simulated using implicit or explicit solvent models. This can help in choosing a solvent that selectively favors one pathway over the other. The role of additives or bases can also be modeled to understand their effect on the reaction mechanism and to guide the selection of optimal reaction promoters. researchgate.netdigitellinc.com

Table 3: Mentioned Compound Names

Compound Name
This compound

Future Research Trajectories and Emerging Opportunities for 3 Aminoazetidine 1 Sulfonyl Fluoride Chemistry

Exploration of New Synthetic Pathways and Green Chemistry Approaches for Production

The accessibility of 3-aminoazetidine-1-sulfonyl fluoride (B91410) is paramount for its widespread adoption. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Current and Future Synthetic Approaches:

ApproachDescriptionFuture Research Focus
Conventional Synthesis Multi-step sequences often involving protection/deprotection steps and hazardous reagents.Developing convergent syntheses that build the molecule in fewer steps with higher overall yields.
Green Chemistry Routes Utilizing safer, more sustainable reagents and solvents to minimize environmental impact. A novel method for general sulfonyl fluoride synthesis involves reacting thiols or disulfides with SHC5® and potassium fluoride (KF), which produces only non-toxic salt byproducts. eurekalert.orgsciencedaily.comasiaresearchnews.comAdapting and optimizing green methods, such as the SHC5®/KF protocol, specifically for the synthesis of 3-aminoazetidine precursors to reduce waste and improve safety. eurekalert.orgsciencedaily.com
Scalability Current laboratory-scale syntheses may not be directly transferable to industrial production.Designing scalable protocols that are cost-effective and suitable for large-scale manufacturing, a key aspect of modern green chemistry. eurekalert.orgasiaresearchnews.com

Exploration into novel starting materials and catalytic methods that avoid harsh conditions will be crucial. The development of a one-pot synthesis from readily available precursors would represent a significant breakthrough, making this valuable building block more accessible to the broader scientific community.

Expansion of Reactivity Profiles and Discovery of Novel Transformations

Recent studies have revealed that azetidine (B1206935) sulfonyl fluorides (ASFs) possess a dual reactivity profile, which sets the stage for discovering novel chemical transformations.

A key discovery is the unusual defluorosulfonylation (deFS) reaction pathway. nih.gov Under mild thermal activation (e.g., 60 °C), these compounds can generate reactive azetidinyl carbocation intermediates. acs.orgnih.gov This reactivity allows for coupling with a wide array of nucleophiles, moving beyond the traditional scope of sulfonyl fluorides. acs.org

Known and Potential Reactivity of 3-Aminoazetidine-1-sulfonyl fluoride:

Reaction TypeDescriptionNucleophilesPotential Applications
Defluorosulfonylation (deFS) Acts as a carbocation precursor under mild thermal conditions. nih.govacs.orgAmines, NH-azoles, sulfoximines, phosphorus-based nucleophiles, alkoxides. acs.orgLate-stage functionalization of complex molecules and drugs; synthesis of novel 3,3-disubstituted azetidines. acs.org
Sulfur-Fluoride Exchange (SuFEx) Classic "click chemistry" reaction where the sulfonyl fluoride couples with a nucleophile to form a stable S(VI) linkage. acs.orgnih.govPhenols, amines.Bioconjugation, synthesis of covalent inhibitors, and development of chemical probes. nih.gov
Novel Transformations Exploration of reactions with radical species or under photocatalytic conditions.Radicals, organometallic reagents.Accessing previously unattainable azetidine-containing scaffolds.

Future work should focus on systematically exploring the reaction conditions that favor the deFS pathway over the canonical SuFEx reaction. Investigating its compatibility with a broader range of functional groups and its application in late-stage functionalization of complex drug molecules are significant areas for expansion. acs.org Furthermore, exploring its potential in radical-mediated reactions could unlock entirely new chemical space.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The translation of synthetic methods from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reaction control, and potential for automation. amidetech.commdpi.com Integrating the chemistry of this compound into such platforms is a logical next step for accelerating research.

Automated flow synthesis can drastically reduce the time required to incorporate building blocks into larger molecules, with some systems achieving cycle times of minutes per amino acid. amidetech.compentelutelabmit.comnih.gov This high-fidelity approach is ideal for rapidly generating libraries of compounds for screening purposes. nih.gov

Advantages of Flow Chemistry for this compound:

FeatureBenefitResearch Opportunity
Precise Control Fine-tuning of temperature, pressure, and residence time can optimize reaction selectivity (e.g., deFS vs. SuFEx). amidetech.comSystematically map the reaction landscape to identify optimal conditions for desired transformations.
Automation & High-Throughput Rapid synthesis of compound libraries based on the azetidine scaffold. nih.govDevelop automated platforms for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety Handling of potentially reactive intermediates is safer in the small, contained volumes of a flow reactor. mdpi.comExplore more energetic or unstable reaction pathways that would be hazardous in traditional batch setups.

Future efforts could focus on developing a dedicated automated synthesizer that leverages the unique reactivity of this compound. This would enable the on-demand synthesis of diverse molecular libraries, significantly accelerating the discovery of new bioactive agents.

Development of Catalytic Systems for Enantioselective and Diastereoselective Transformations

Many applications in pharmacology require stereochemically pure compounds. As reactions involving this compound often create new stereocenters, the development of catalytic systems to control this stereochemistry is a critical research frontier.

The deFS reaction, proceeding through a planar carbocation intermediate, would inherently produce a racemic mixture if the substitution creates a new chiral center. Overcoming this challenge requires the design of novel catalytic systems.

Strategies for Stereoselective Control:

Catalysis TypeApproachPotential Catalysts
Chiral Metal Catalysis Using chiral ligands to create a constrained environment around a metal center, influencing the trajectory of the incoming nucleophile. nih.govComplexes of Palladium, Copper, or Nickel with chiral ligands like BINAP or bis(oxazolines). nih.gov
Organocatalysis Employing small, chiral organic molecules to catalyze the reaction, often through the formation of transient chiral intermediates. nih.govChiral phosphoric acids, thioureas, or amine-based catalysts. researchgate.net
Enzyme Catalysis Leveraging the inherent stereoselectivity of enzymes to perform highly specific transformations.Engineered enzymes designed for novel substrates.

A primary goal will be to develop a catalytic, enantioselective version of the deFS coupling reaction. This would allow for the direct synthesis of optically active 3,3-disubstituted azetidines, a valuable class of compounds in medicinal chemistry. Success in this area would dramatically increase the utility of this compound as a chiral building block.

Untapped Applications in Advanced Materials Science and Supramolecular Assemblies

Beyond its applications in drug discovery, the unique structure of this compound makes it an intriguing candidate for use in materials science. The combination of a rigid, polar azetidine ring, a primary amine for further functionalization, and a reactive SuFEx handle provides a toolkit for constructing complex molecular architectures.

Amino acids and their derivatives are well-known building blocks for creating self-assembling nanostructures and soft materials like hydrogels. mdpi.com The SuFEx "click" reaction is also increasingly used in materials science for its efficiency and stability. asiaresearchnews.com

Potential Applications in Materials Science:

AreaConceptPotential Outcome
Supramolecular Gels The amino acid-like structure could drive self-assembly through hydrogen bonding, while the azetidine ring provides conformational rigidity. mdpi.comNovel hydrogels or organogels with tunable properties for applications in tissue engineering or controlled release.
Functional Polymers Use as a monomer or as a post-polymerization modification handle via SuFEx chemistry to introduce the azetidine motif into polymer backbones or side chains.Polymers with altered physical properties (e.g., polarity, solubility, thermal stability).
Covalent Organic Frameworks (COFs) The rigid structure and multiple points for covalent linkage make it a potential building block for creating porous, crystalline materials.COFs with unique pore environments for applications in gas storage, separation, or catalysis.
Bioconjugation & Linkers The ASF group can serve as a versatile linker motif, for example, in the construction of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.govAdvanced bioconjugates and molecular probes for chemical biology.

Future research should explore the self-assembly behavior of this compound and its derivatives. Its incorporation into polymers and other macromolecules could lead to advanced materials with novel properties, expanding the impact of this versatile compound far beyond its initial applications in medicine.

Q & A

Basic: What are the recommended synthetic routes for 3-Aminoazetidine-1-sulfonyl fluoride, and what reaction conditions are critical for success?

Answer:
The synthesis typically involves multi-step protocols, including fluorination and sulfonylation reactions. Key steps include:

  • Fluorination: Use of fluorinating agents like sulfur tetrafluoride or N-fluorobenzenesulfonimide under controlled anhydrous conditions to introduce the sulfonyl fluoride group .
  • Azetidine Ring Formation: Cyclization reactions with azetidine precursors, requiring precise temperature control (e.g., -20°C to room temperature) and solvents such as dichloromethane or acetonitrile to minimize side reactions .
  • Purification: Column chromatography or recrystallization to achieve >95% purity, verified via LC-MS or NMR .

Critical Parameters: Solvent choice, reaction time, and exclusion of moisture are essential to avoid hydrolysis of the sulfonyl fluoride group .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to prevent inhalation of toxic fumes .
  • Toxicity Mitigation: The compound is a skin and eye irritant (GHS Category 2/2A). Immediate washing with water is required upon contact .
  • Waste Disposal: Collect residues in sealed containers labeled for halogenated waste. Avoid environmental release due to aquatic toxicity (GHS Category 2) .

Advanced: How can researchers investigate the interaction of this compound with enzymatic targets?

Answer:

  • Covalent Binding Studies: Utilize mass spectrometry (MS) to identify adducts formed between the sulfonyl fluoride group and nucleophilic residues (e.g., serine, cysteine) in enzymes .
  • Kinetic Assays: Measure inhibition constants (Ki) using fluorogenic substrates or stopped-flow techniques to quantify enzyme activity modulation .
  • Structural Analysis: X-ray crystallography or cryo-EM to resolve binding modes and guide structure-activity relationship (SAR) studies .

Example: Derivatives of sulfonyl fluorides have shown inhibitory effects on carbonic anhydrase, suggesting potential for targeting metalloenzymes .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to enhance fluorination efficiency. Dichloromethane is preferred for azetidine ring stability .
  • Catalyst Use: Explore Lewis acids like BF3·Et2O to accelerate sulfonylation while reducing side products .
  • Temperature Gradients: Optimize stepwise heating/cooling (e.g., -10°C for fluorination, 25°C for cyclization) to balance reaction rates and product stability .

Data Validation: Monitor reaction progress via TLC or in-situ IR spectroscopy. Compare yields across triplicate runs to ensure reproducibility .

Advanced: How should researchers address contradictions in reported biological activity data for sulfonyl fluoride derivatives?

Answer:

  • Source Analysis: Verify the purity of compounds (≥95% by HPLC) and assay conditions (e.g., buffer pH, incubation time) across studies. Contradictions often arise from impurities or protocol variability .
  • Comparative Studies: Use reference compounds (e.g., 4-aminobenzenesulfonamide) as internal controls to benchmark activity .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC50 values across datasets .

Case Study: Variability in enzyme inhibition data for sulfonyl fluorides may reflect differences in protein expression systems or post-translational modifications .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: <sup>19</sup>F NMR to confirm sulfonyl fluoride integrity; <sup>1</sup>H/<sup>13</sup>C NMR for azetidine ring validation .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and detect impurities .
  • Elemental Analysis: Quantify C, H, N, S, and F content to ensure stoichiometric accuracy .

Advanced: What structural analogs of this compound have been explored for enhanced bioactivity?

Answer:

Analog Structural Features Bioactivity Reference
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluorideUrea linkage, sulfonyl fluorideEnzyme inhibition (e.g., metabolic pathways)
N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamideFluorophenyl, imidazoleAntibacterial, anticancer
3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridineAzetidine, sulfonyl groupAnti-inflammatory

Design Strategy: Introduce electron-withdrawing groups (e.g., -CF3) to enhance electrophilicity and target selectivity .

Basic: What are the storage requirements for this compound?

Answer:

  • Temperature: Store at -20°C in airtight containers to prevent hydrolysis .
  • Desiccation: Use silica gel or molecular sieves to maintain anhydrous conditions .
  • Light Sensitivity: Protect from UV exposure using amber glassware .

Advanced: How can computational modeling aid in the design of this compound derivatives?

Answer:

  • Docking Simulations: Use software like AutoDock to predict binding affinities with target enzymes (e.g., proteases) .
  • QSAR Models: Cororate substituent effects (e.g., -F, -CH3) with bioactivity data to prioritize synthetic targets .
  • MD Simulations: Assess compound stability in biological matrices (e.g., plasma) to guide pharmacokinetic studies .

Advanced: What strategies mitigate the environmental impact of this compound synthesis?

Answer:

  • Green Solvents: Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalytic Fluorination: Use recyclable catalysts (e.g., polymer-supported SF4) to reduce waste .
  • Biodegradation Studies: Screen for microbial strains capable of breaking down sulfonyl fluoride residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.